1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine
Description
Properties
Molecular Formula |
C8H14F3NO |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(oxan-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7H,1-5,12H2 |
InChI Key |
AUCJWWAPEYRACC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Trifluoromethyl Ketones
A viable route involves reductive amination of 1,1,1-trifluoro-3-(oxan-4-yl)propan-2-one. This ketone can be synthesized via nucleophilic addition of an oxan-4-yl Grignard reagent to ethyl trifluoroacetate, followed by hydrolysis. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride in methanol yields the target amine.
- Grignard Reaction :
$$ \text{Oxan-4-yl-MgBr} + \text{CF}3\text{COOEt} \rightarrow \text{CF}3\text{C(O)(Oxan-4-yl)} $$ - Reductive Amination :
$$ \text{CF}3\text{C(O)(Oxan-4-yl)} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{CF}3\text{CH(NH}_2\text{)(Oxan-4-yl)} $$
This method benefits from mild conditions and high functional group tolerance.
Epoxide Ring-Opening with Amines
Another approach utilizes epoxide intermediates. 1,1,1-Trifluoro-2,3-epoxypropane reacts with oxan-4-amine under basic conditions to form the β-amino alcohol. Subsequent oxidation and reduction steps may adjust the stereochemistry.
- Epoxide Synthesis :
$$ \text{CF}3\text{CH(O)CH}2\text{Br} \xrightarrow{\text{Base}} \text{CF}3\text{CH(O)CH}2\text{O} $$ (epoxide) - Ring-Opening :
$$ \text{CF}3\text{-epoxide} + \text{Oxan-4-amine} \rightarrow \text{CF}3\text{CH(OH)CH}_2\text{NH(Oxan-4-yl)} $$ - Reduction :
Catalytic hydrogenation (Raney-Ni/H$$_2$$) removes the hydroxyl group, yielding the amine.
Trifluoromethylation of Preformed Amines
Late-stage trifluoromethylation of 3-(oxan-4-yl)propan-2-amine is achievable using (Me$$4$$N)SCF$$3$$ and AgF. This one-pot method generates thiocarbamoyl fluoride intermediates, which are converted to N-CF$$_3$$ amines under mild conditions.
- Mix 3-(oxan-4-yl)propan-2-amine with (Me$$4$$N)SCF$$3$$ and AgF in DMF.
- Stir at room temperature for 1 hour to form the thiocarbamoyl fluoride.
- Treat with TFA to yield 1,1,1-trifluoro-3-(oxan-4-yl)propan-2-amine.
Cyanohydrin Reduction Pathway
Formation of a cyanohydrin intermediate from 1,1,1-trifluoro-3-(oxan-4-yl)propan-2-one, followed by reduction, provides an alternative route:
- Cyanohydrin Formation :
$$ \text{CF}3\text{C(O)(Oxan-4-yl)} + \text{HCN} \rightarrow \text{CF}3\text{C(OH)(CN)(Oxan-4-yl)} $$ - Reduction to Amine :
Use LiAlH$$4$$ or Raney-Ni/H$$2$$ to reduce the nitrile to the primary amine.
Comparative Analysis of Methods
Stability and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amine compounds, and substituted oxane derivatives .
Scientific Research Applications
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The oxane ring provides structural stability, facilitating its binding to target molecules . The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine with key analogs:
Key Observations :
- Lipophilicity : Aromatic substituents (e.g., naphthyl, thienyl) increase lipophilicity but reduce aqueous solubility, whereas cyclic ethers (oxolan, oxan) balance solubility and permeability .
- Stereoelectronic Effects : The trifluoromethyl group enhances electron-withdrawing properties, stabilizing the amine against oxidation .
- Synthetic Accessibility : Oxolan/oxan derivatives are synthesized via alkylation (e.g., K₂CO₃-mediated reactions), while aryl analogs require coupling or condensation .
HIF-1 Inhibitors
In the development of hypoxia-inducible factor 1 (HIF-1) inhibitors, propan-2-amine derivatives with trifluoromethyl groups were optimized for solubility and activity. Cyclopropylmethanamine analogs showed higher inhibition but poorer solubility than propan-2-amine derivatives, underscoring the trade-off between substituent bulk and pharmacokinetics .
Stability and Reactivity
- Thermal Stability : Trifluoromethylamines generally exhibit high thermal stability due to strong C-F bonds.
- Chemical Reactivity : The oxan-4-yl group’s ether oxygen may participate in hydrogen bonding, enhancing solubility but limiting reactivity compared to thienyl or aryl analogs .
Biological Activity
1,1,1-Trifluoro-3-(oxan-4-yl)propan-2-amine is a fluorinated organic compound with the molecular formula C8H14F3NO. Its unique structural features, including a trifluoromethyl group and an oxane ring, suggest potential biological activity. This article discusses the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound's chemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C8H14F3NO |
| Molecular Weight | 197.20 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H14F3NO/c9-8(10,11)7(12)5-6-1-3-13-4-2-6/h6-7H,1-5,12H2 |
| InChI Key | AUCJWWAPEYRACC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1CC(C(F)(F)F)N |
The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins due to the lipophilic nature imparted by the trifluoromethyl group. The oxane ring enhances structural stability, facilitating binding to various biological targets.
Interaction with Biomolecules
Research indicates that the compound may interact with biomolecules such as enzymes and receptors. Studies have shown that similar fluorinated compounds can modulate enzyme activity and influence signal transduction pathways.
Therapeutic Applications
Ongoing research is exploring the therapeutic potential of this compound in various fields:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, its structural analogs have shown effectiveness against various cancer cell lines by inhibiting key cellular processes involved in proliferation and survival.
Neuroprotective Effects
There is emerging evidence that fluorinated compounds can possess neuroprotective properties. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives. Here are some notable findings:
Study 1: Antitumor Activity
A study conducted on a series of fluorinated amines demonstrated that compounds with similar structural features exhibited significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values were reported as follows:
| Compound | IC50 (μM) |
|---|---|
| 1,1,1-Trifluoro derivative A | 21.00 |
| 1,1,1-Trifluoro derivative B | 26.10 |
These findings suggest that modifications to the trifluoromethyl group can enhance anticancer activity.
Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action through molecular docking studies. The results indicated strong binding affinity to dihydrofolate reductase (DHFR), a target implicated in cancer metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
